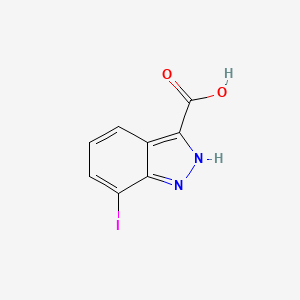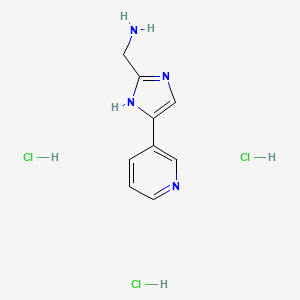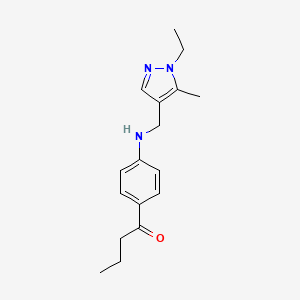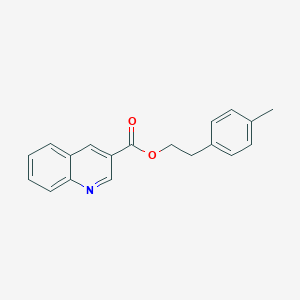
4-Methylphenethyl quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenethyl quinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 4-Methylphenethyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid. This reaction typically proceeds through a Friedländer condensation mechanism, resulting in the formation of the quinoline core . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Methylphenethyl quinoline-3-carboxylate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
4-Methylphenethyl quinoline-3-carboxylate has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methylphenethyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
4-Methylphenethyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
4-Hydroxyquinoline-3-carboxylate: Known for its antibacterial properties and use in the synthesis of fluoroquinolone antibiotics.
2-Methylquinoline-3-carboxylate: Studied for its antimalarial activity and potential as a therapeutic agent.
4-Chloroquinoline-3-carboxylate: Used in the development of antimalarial drugs like chloroquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)ethyl quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-14-6-8-15(9-7-14)10-11-22-19(21)17-12-16-4-2-3-5-18(16)20-13-17/h2-9,12-13H,10-11H2,1H3 |
Clé InChI |
MFRNUZMTRHEZJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


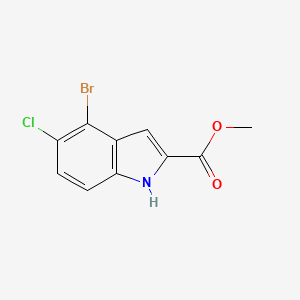
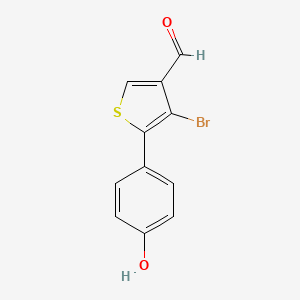
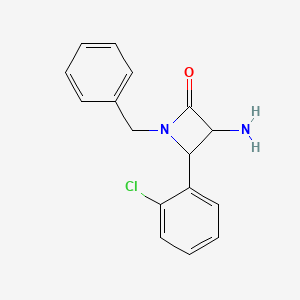
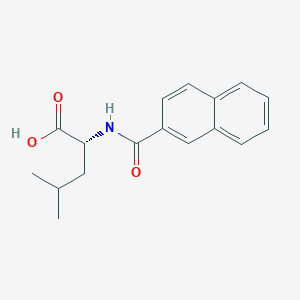
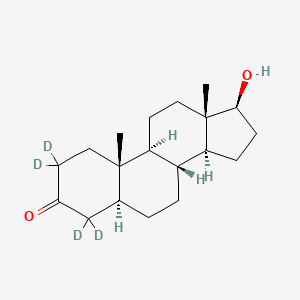
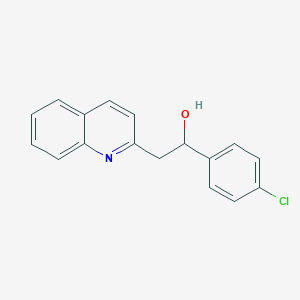
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
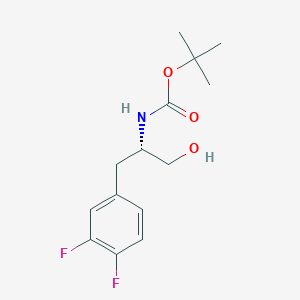

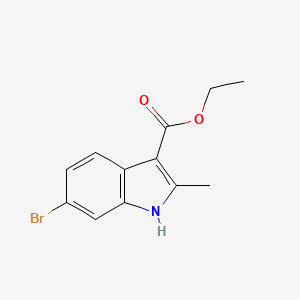
![4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-](/img/structure/B15063349.png)
